Cas no 1613616-17-3 (2-fluoro-4-methyl-5-nitrobenzene-1-thiol)

2-Fluoro-4-methyl-5-nitrobenzene-1-thiol is a fluorinated aromatic thiol derivative with a nitro substituent, offering unique reactivity and structural properties for synthetic applications. The presence of both electron-withdrawing (fluoro, nitro) and electron-donating (methyl) groups on the benzene ring creates a versatile scaffold for further functionalization, particularly in nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The thiol group enables facile conjugation with metals or other electrophiles, making it valuable in materials science and organosulfur chemistry. Its nitro group can be reduced to an amine for additional derivatization. This compound is particularly useful in pharmaceutical intermediates, ligand synthesis, and as a building block for advanced organic frameworks.
2-fluoro-4-methyl-5-nitrobenzene-1-thiol structure
1613616-17-3 structure
Product Name:2-fluoro-4-methyl-5-nitrobenzene-1-thiol
CAS No:1613616-17-3
MF:C7H6FNO2S
MW:187.191443920135
MDL:MFCD28798207
CID:5001431
PubChem ID:90220221
Update Time:2025-10-28

2-fluoro-4-methyl-5-nitrobenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-methyl-5-nitrothiophenol
    • 2-fluoro-4-methyl-5-nitrobenzenethiol
    • 2-fluoro-4-methyl-5-nitrobenzene-1-thiol
    • MDL: MFCD28798207
    • Inchi: 1S/C7H6FNO2S/c1-4-2-5(8)7(12)3-6(4)9(10)11/h2-3,12H,1H3
    • InChI Key: WESOJUWALWTGGQ-UHFFFAOYSA-N
    • SMILES: SC1C(=CC(C)=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.8

2-fluoro-4-methyl-5-nitrobenzene-1-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010014436-250mg
2-Fluoro-4-methyl-5-nitrothiophenol
1613616-17-3 97%
250mg
494.40 USD 2021-07-05
Alichem
A010014436-500mg
2-Fluoro-4-methyl-5-nitrothiophenol
1613616-17-3 97%
500mg
798.70 USD 2021-07-05
Alichem
A010014436-1g
2-Fluoro-4-methyl-5-nitrothiophenol
1613616-17-3 97%
1g
1,445.30 USD 2021-07-05
Enamine
EN300-25048477-0.05g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
0.05g
$232.0 2024-06-19
Enamine
EN300-25048477-0.1g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
0.1g
$347.0 2024-06-19
Enamine
EN300-25048477-0.25g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
0.25g
$494.0 2024-06-19
Enamine
EN300-25048477-0.5g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
0.5g
$780.0 2024-06-19
Enamine
EN300-25048477-1.0g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
1.0g
$999.0 2024-06-19
Enamine
EN300-25048477-2.5g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
2.5g
$1959.0 2024-06-19
Enamine
EN300-25048477-5.0g
2-fluoro-4-methyl-5-nitrobenzene-1-thiol
1613616-17-3 95%
5.0g
$2900.0 2024-06-19

Additional information on 2-fluoro-4-methyl-5-nitrobenzene-1-thiol

Comprehensive Overview of 2-fluoro-4-methyl-5-nitrobenzene-1-thiol (CAS No. 1613616-17-3): Properties, Applications, and Market Insights

2-fluoro-4-methyl-5-nitrobenzene-1-thiol (CAS 1613616-17-3) is a specialized fluorinated aromatic thiol compound with unique chemical properties that make it valuable in advanced research and industrial applications. This nitro-substituted benzene derivative combines fluorine and thiol functional groups, creating a versatile building block for pharmaceutical intermediates and material science applications. The compound's molecular structure features a fluoro group at position 2, a methyl group at position 4, and a nitro group at position 5, with the reactive thiol (-SH) moiety at position 1, offering multiple sites for chemical modification.

Recent interest in fluorinated organic compounds has surged due to their importance in drug discovery, with approximately 30% of FDA-approved drugs containing fluorine atoms. The presence of both fluoro and nitro groups in 2-fluoro-4-methyl-5-nitrobenzene-1-thiol makes it particularly interesting for researchers developing PET (Positron Emission Tomography) tracers and other diagnostic agents. The compound's electron-withdrawing groups create unique electronic properties that influence its reactivity in Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed processes.

In material science, 1613616-17-3 serves as a precursor for self-assembled monolayers (SAMs) on gold surfaces, with potential applications in nanoelectronics and biosensors. The thiol group provides strong gold-surface adhesion, while the aromatic backbone offers structural stability. Researchers are investigating its use in organic thin-film transistors (OTFTs) and molecular electronics, where its electron-deficient character from the nitro group can modulate charge transport properties.

Synthetic approaches to 2-fluoro-4-methyl-5-nitrobenzene-1-thiol typically involve multi-step sequences starting from commercially available fluorotoluene derivatives. A common route includes nitration of 2-fluoro-4-methylbenzene, followed by thiolation using various sulfur-transfer reagents. Recent advances in green chemistry have explored more sustainable methods for introducing the thiol group, addressing growing concerns about environmentally friendly synthesis in the chemical industry.

The compound's physicochemical properties include moderate solubility in common organic solvents like dichloromethane and dimethyl sulfoxide (DMSO), but limited water solubility. Its melting point typically ranges between 80-90°C, and it demonstrates stability under inert atmospheres but may require protection from oxidation of the thiol group during storage. Analytical characterization commonly employs 1H/19F NMR spectroscopy, mass spectrometry, and HPLC purity analysis.

Market demand for 1613616-17-3 has grown steadily, particularly from contract research organizations (CROs) and pharmaceutical development companies. The global market for fluorinated building blocks is projected to exceed $2.5 billion by 2026, driven by increased drug discovery activities. Suppliers typically offer 2-fluoro-4-methyl-5-nitrobenzene-1-thiol in research quantities (100mg-10g) with >95% purity, though custom synthesis at larger scales is available from specialized manufacturers.

Safety considerations for handling 2-fluoro-4-methyl-5-nitrobenzene-1-thiol include standard precautions for thiol-containing compounds, such as working in well-ventilated areas and using appropriate personal protective equipment. While not classified as highly hazardous, its nitroaromatic structure suggests potential sensitivity to photodegradation, recommending storage in amber glass under inert gas when possible. Researchers should consult the latest SDS (Safety Data Sheet) for specific handling guidelines.

Emerging applications explore its potential in agrochemical research, particularly for developing novel herbicides and pesticides with improved environmental profiles. The compound's structural motifs appear in several patents for crop protection agents, leveraging the fluorine atom's ability to modify biological activity and metabolic stability. Additionally, its derivatives show promise in organic photovoltaic materials as electron-accepting components.

Quality control for CAS 1613616-17-3 typically involves HPLC analysis with UV detection at 254 nm, with impurity profiles carefully monitored to ensure consistency in research applications. Advanced purification techniques like preparative HPLC or recrystallization from appropriate solvent systems can achieve purities exceeding 99% for sensitive applications. The compound's stability under various conditions remains an active area of investigation, with particular attention to long-term storage stability in different packaging configurations.

Future research directions for 2-fluoro-4-methyl-5-nitrobenzene-1-thiol may explore its utility in click chemistry applications, where the thiol group could participate in thiol-ene reactions or serve as a precursor for more complex sulfur-containing heterocycles. The growing interest in fluorine-containing bioisosteres in medicinal chemistry suggests expanding applications in drug design, particularly for targets where improved metabolic stability and membrane permeability are desired.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.